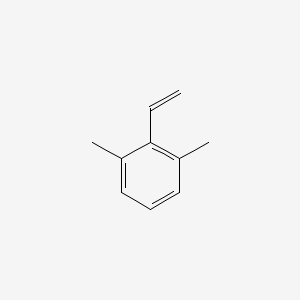

2,6-Dimethylstyrene

Description

BenchChem offers high-quality 2,6-Dimethylstyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylstyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethenyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRKXOZFTROHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174333 | |

| Record name | 2,6-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-90-9 | |

| Record name | 2,6-Dimethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylstyrene, a sterically hindered aromatic monomer, presents a unique chemical profile that distinguishes it from its parent compound, styrene, and other isomers. The presence of two methyl groups in the ortho positions to the vinyl group profoundly influences its reactivity, particularly its polymerization behavior. This technical guide provides a comprehensive exploration of the chemical properties of 2,6-dimethylstyrene, including its synthesis, spectral characteristics, and distinct reactivity patterns. The document is intended to serve as a detailed resource for researchers and professionals in chemistry and drug development, offering insights into the fundamental principles governing its behavior and potential, albeit niche, applications.

Introduction: The Significance of Steric Hindrance

Styrene and its derivatives are fundamental building blocks in polymer science and organic synthesis. However, the introduction of bulky substituents onto the aromatic ring can dramatically alter the electronic and steric environment of the vinyl group, leading to unique chemical properties. 2,6-Dimethylstyrene (also known as 2-ethenyl-1,3-dimethylbenzene) is a prime example of such a sterically encumbered monomer. The two ortho-methyl groups flank the vinyl substituent, creating a crowded environment that restricts the approach of reactants and inhibits the chain propagation that is characteristic of typical styrene polymerization. Understanding the chemical consequences of this steric hindrance is key to harnessing the potential of this and similar molecules in specialized applications.

Molecular Structure and Physical Properties

The foundational chemical and physical properties of 2,6-dimethylstyrene are summarized below. These values are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₂ | [1] |

| Molecular Weight | 132.21 g/mol | [2] |

| CAS Number | 2039-90-9 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 184.3 °C at 760 mmHg (estimated) | [3] |

| Density | 0.893 g/cm³ | |

| Flash Point | 56.8 °C (134.0 °F) (estimated) | [3] |

| Storage | Store at 2-8°C, sealed in a dry environment. Often stabilized with a small amount of an inhibitor like 4-tert-butylcatechol. | [2], [4] |

Synthesis of 2,6-Dimethylstyrene

The synthesis of 2,6-dimethylstyrene can be approached through several established organic transformations. The choice of method often depends on the available starting materials, desired scale, and required purity. Two common and effective laboratory-scale syntheses are the Wittig reaction and the dehydrogenation of the corresponding ethylbenzene derivative.

Synthesis via the Wittig Reaction

The Wittig reaction is a robust method for the formation of alkenes from carbonyl compounds and phosphonium ylides. For the synthesis of 2,6-dimethylstyrene, the readily available 2,6-dimethylbenzaldehyde is the starting material.

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylstyrene

Abstract

2,6-Dimethylstyrene is a valuable monomer in polymer chemistry, contributing to the synthesis of specialty polymers with unique thermal and mechanical properties. Its sterically hindered nature imparts distinct characteristics to the resulting materials. This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-dimethylstyrene, intended for researchers, chemists, and professionals in drug development and materials science. Each method is detailed with an emphasis on the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations.

Introduction: The Significance of 2,6-Dimethylstyrene

2,6-Dimethylstyrene, a derivative of styrene, is a monomer of significant interest in the field of polymer science. The presence of two methyl groups ortho to the vinyl group introduces considerable steric hindrance, which influences its polymerization behavior and the properties of the resulting polymers.[1][2] Poly(2,6-dimethylstyrene) exhibits a high glass transition temperature and excellent thermal stability, making it a candidate for high-performance applications. The synthesis of this monomer, however, presents challenges due to this steric hindrance. This guide explores the most effective and commonly employed synthetic strategies to produce 2,6-dimethylstyrene.

Industrial Production: Dehydrogenation of 2-Ethyl-m-xylene

The most prevalent industrial method for the synthesis of styrenic monomers is the catalytic dehydrogenation of their corresponding ethylbenzene precursors.[3][4] This approach is directly applicable to the synthesis of 2,6-dimethylstyrene from 2-ethyl-m-xylene.

Reaction Mechanism

The dehydrogenation of 2-ethyl-m-xylene is an endothermic equilibrium reaction, typically carried out at high temperatures over a solid catalyst. The reaction proceeds via the removal of two hydrogen atoms from the ethyl group to form a vinyl group.

Catalysts and Reaction Conditions

Iron oxide-based catalysts, often promoted with other metal oxides such as chromium or zinc oxide, are commonly employed for this process.[4] The reaction is typically performed in the vapor phase at temperatures ranging from 550 to 650 °C.[4][5] To shift the equilibrium towards the product and to minimize coke formation, the reaction is often carried out in the presence of superheated steam.[5]

Experimental Protocol: Catalytic Dehydrogenation

-

A fixed-bed reactor is packed with a suitable dehydrogenation catalyst (e.g., iron oxide-based).

-

The catalyst is pre-treated by heating to the reaction temperature in a stream of inert gas.

-

A feed stream consisting of 2-ethyl-m-xylene and superheated steam (typically in a molar ratio of 1:10 to 1:20) is introduced into the reactor.

-

The reaction is maintained at a temperature between 580-610 °C.[4]

-

The product stream exiting the reactor is cooled to condense the organic and aqueous phases.

-

The organic layer is separated, and 2,6-dimethylstyrene is purified by fractional distillation under reduced pressure to prevent polymerization.

Data Summary

| Parameter | Value | Reference |

| Temperature | 550-650 °C | [4][5] |

| Catalyst | Iron oxide-based | [4] |

| Steam/Hydrocarbon Ratio | 10:1 - 20:1 (molar) | [5] |

| Conversion (per pass) | 40-60% | |

| Selectivity | >90% |

Workflow Diagram

Caption: Workflow for the industrial synthesis of 2,6-dimethylstyrene.

Laboratory-Scale Synthesis: The Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and is well-suited for the laboratory-scale preparation of 2,6-dimethylstyrene from 2,6-dimethylbenzaldehyde.[6][7][8]

Reaction Mechanism

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[8] The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.[9] The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for the reaction.[7]

Experimental Protocol: Wittig Olefination

Part A: Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add triphenylphosphine and bromomethane in a suitable solvent like toluene.

-

Heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated methyltriphenylphosphonium bromide by filtration.

-

Wash the solid with cold toluene and dry under vacuum.

Part B: Synthesis of 2,6-Dimethylstyrene

-

To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium (n-BuLi) dropwise.[6] A color change to deep orange or yellow indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve 2,6-dimethylbenzaldehyde in anhydrous THF.

-

Add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2,6-dimethylstyrene.

Reaction Pathway Diagram

Caption: The Wittig reaction pathway for 2,6-dimethylstyrene synthesis.

Grignard Reaction Approach

The Grignard reaction provides another viable route to 2,6-dimethylstyrene. This method typically involves the reaction of a 2,6-dimethylphenyl Grignard reagent with a suitable vinylating agent.

Reaction Mechanism

The core of this synthesis is the nucleophilic addition of the Grignard reagent to an electrophilic carbon. The choice of the vinylating agent is crucial for the success of this reaction.

Experimental Protocol: Grignard Reaction

Part A: Preparation of 2,6-Dimethylphenylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.[10]

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromo-m-xylene in anhydrous diethyl ether or THF.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with a Vinylating Agent (e.g., Vinyl Bromide)

-

Cool the freshly prepared 2,6-dimethylphenylmagnesium bromide solution to 0 °C.

-

Slowly bubble vinyl bromide gas through the solution or add a solution of vinyl bromide in THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, purify the residue by vacuum distillation to yield 2,6-dimethylstyrene.

Data Comparison of Synthesis Routes

| Synthesis Route | Starting Materials | Key Reagents | Yield | Advantages | Disadvantages |

| Dehydrogenation | 2-Ethyl-m-xylene | Iron oxide catalyst, Steam | High (industrial) | Scalable, continuous process | High energy input, catalyst deactivation |

| Wittig Reaction | 2,6-Dimethylbenzaldehyde | Methyltriphenylphosphonium bromide, n-BuLi | Good to Excellent | High functional group tolerance, reliable | Stoichiometric use of phosphine, byproduct removal |

| Grignard Reaction | 2-Bromo-m-xylene | Magnesium, Vinylating agent | Moderate to Good | Readily available starting materials | Sensitive to moisture and air, potential side reactions |

Other Synthetic Approaches

While the aforementioned methods are the most common, other strategies have been explored for the synthesis of 2,6-dimethylstyrene.

McMurry Coupling

The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent.[11][12][13][14] In principle, a cross-McMurry coupling between 2,6-dimethylbenzaldehyde and formaldehyde could yield 2,6-dimethylstyrene, although controlling the selectivity of the cross-coupling over homo-coupling can be challenging.[11]

Knoevenagel Condensation and Subsequent Decarboxylation

A Knoevenagel condensation of 2,6-dimethylbenzaldehyde with a compound containing an active methylene group, such as malonic acid or a cyanoacetate, can be performed.[15][16] The resulting product can then undergo subsequent chemical modification, such as decarboxylation, to potentially yield 2,6-dimethylstyrene.

Conclusion

The synthesis of 2,6-dimethylstyrene can be achieved through several distinct chemical pathways. For large-scale industrial production, the catalytic dehydrogenation of 2-ethyl-m-xylene remains the most economically viable option. For laboratory-scale synthesis, the Wittig reaction offers a reliable and high-yielding route, despite the need to manage stoichiometric byproducts. The Grignard reaction presents a classic and effective alternative. The choice of the optimal synthesis route will ultimately depend on the desired scale of production, available starting materials, and the specific requirements of the intended application.

References

-

The McMurry Coupling and Related Reactions. Organic Reactions, 2013 . [Link]

- EP0194829A1 - Dehydrogenation of alkylaromatics - Google P

-

Friedel-Crafts Alkylation of m-Xylene - YouTube. [Link]

- US3539650A - Production of m-xylene - Google P

-

A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance. Catalysis Science & Technology, 2015 . [Link]

-

Technology (M): Generic Ethylbenzene Dehydrogenation Process - Portfolio Planning PLUS. [Link]

-

Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. [Link]

-

McMurry reaction - Wikipedia. [Link]

- RU2234491C2 - Method of dehydrogenation of alkyl aromatic compounds, method of dehydrogenation of ethyl benzene or substituted ethyl benzene and reactor for dehydrogenation of alkyl aromatic compounds - Google P

-

F C alkylation of m xylene (Pre-lab lecture) - YouTube. [Link]

-

Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Publishing. [Link]

-

General steps in the McMurry coupling reaction - ResearchGate. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

Synthesis of Nano-structured Poly(2,6-dimethyl-1,4-phenylene-oxide)/Polystyrene in Water. ResearchGate, 2025 . [Link]

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. [Link]

-

CHM 352 Friedel-Crafts Alkylation of m-xylene - YouTube. [Link]

-

Wittig reaction - Wikipedia. [Link]

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google P

-

In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). Polymer, 1994 . [Link]

-

a highly active catalyst precursor for - Organic Syntheses Procedure. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

3 - Organic Syntheses Procedure. [Link]

-

2-Ethyl-m-xylene | C10H14 | CID 17877 - PubChem - NIH. [Link]

-

Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates - ChemRxiv. [Link]

-

Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. [Link]

-

2,6-Dimethylstyrene | C10H12 | CID 16266 - PubChem. [Link]

-

m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. [Link]

-

Preparation of phenylmagnesium bromide - PrepChem.com. [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 1980 . [Link]

-

Preparation of 2,6-dichlorobenzaldehyde - PrepChem.com. [Link]

-

Grignard reagent formation. Coordination Chemistry Reviews, 2004 . [Link]

-

Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au - ACS Publications. [Link]

-

2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem - NIH. [Link]

Sources

- 1. 2,6-Dimethylstyrene | 2039-90-9 | FD66050 | Biosynth [biosynth.com]

- 2. 2,6-Dimethylstyrene | C10H12 | CID 16266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Technology (M): Generic Ethylbenzene Dehydrogenation Process [portfolio-pplus.com]

- 5. EP0194829A1 - Dehydrogenation of alkylaromatics - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. organicreactions.org [organicreactions.org]

- 12. McMurry reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to 2,6-Dimethylstyrene: Synthesis, Properties, and Reactivity

Abstract: This technical guide provides an in-depth exploration of 2,6-dimethylstyrene, a sterically hindered aromatic monomer. The document delineates its formal IUPAC nomenclature, structure, and key physicochemical properties. A detailed, multi-step synthesis protocol from commercially available precursors is presented, with an emphasis on the mechanistic rationale behind each transformation. The guide further investigates the unique chemical reactivity of 2,6-dimethylstyrene, particularly its polymerization behavior and the reactions of its vinyl and aromatic functionalities, which are heavily influenced by steric effects. This whitepaper is intended for researchers, chemists, and materials scientists engaged in polymer chemistry and advanced organic synthesis, offering both foundational knowledge and practical, field-proven insights.

Core Identification: Nomenclature and Molecular Structure

IUPAC Nomenclature and Common Synonyms

The systematic name for 2,6-dimethylstyrene, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 2-ethenyl-1,3-dimethylbenzene .[1][2][3] The name logically identifies a benzene ring substituted with an ethenyl (vinyl) group and two methyl groups. The locants indicate the vinyl group is at position 1, with the methyl groups flanking it at the ortho positions, 2 and 6.

In laboratory and commercial contexts, it is widely known by its common name, 2,6-dimethylstyrene. Other synonyms include:

-

2,6-Dimethyl-styrol[1]

Molecular Structure and Key Identifiers

The structure of 2,6-dimethylstyrene is characterized by a vinyl group sterically shielded by two adjacent methyl groups on a benzene ring. This ortho-substitution pattern is the defining feature that governs its unique reactivity compared to its isomers (e.g., 2,4-dimethylstyrene or 2,5-dimethylstyrene) and the parent compound, styrene.

The steric hindrance imposed by the ortho-methyl groups restricts the free rotation of the vinyl group and influences the planarity of the molecule, which has significant implications for its polymerization and chemical reactions.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of 2,6-dimethylstyrene. The following properties are compiled from authoritative chemical databases.

Physical Properties

The quantitative physical data for 2,6-dimethylstyrene are summarized in the table below. It is typically supplied as a liquid, often with a polymerization inhibitor.[7]

| Property | Value | Source(s) |

| Physical Form | Liquid / Oil | [4][5][8] |

| Density | 0.893 - 0.901 g/cm³ | [1][4][8] |

| Boiling Point | 184.3 °C (at 760 mmHg) | [1][9] |

| Flash Point | 56.8 °C | [1] |

| Refractive Index | 1.533 - 1.54 | [4][8] |

| Storage Temperature | 2-8 °C, sealed and dry | [4][5] |

Spectroscopic Profile

The spectroscopic signature of 2,6-dimethylstyrene is essential for its unambiguous identification in reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl protons (typically a complex multiplet system between 5.0-7.0 ppm), the aromatic protons (a multiplet in the 6.8-7.2 ppm region), and a sharp singlet for the six equivalent protons of the two methyl groups (around 2.3 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum provides evidence for all 10 carbon atoms, with characteristic shifts for the sp² carbons of the vinyl group and the aromatic ring, and a distinct signal for the sp³ methyl carbons.[2]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z = 132.[2] Key fragmentation patterns typically involve the loss of a methyl group (M-15), resulting in a prominent peak at m/z = 117, and further fragmentation leading to a peak at m/z = 115.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the vinyl group (~3080 cm⁻¹), aromatic C-H stretching (~3020 cm⁻¹), C=C stretching of the vinyl and aromatic groups (~1630 and 1600 cm⁻¹), and out-of-plane C-H bending vibrations that are diagnostic of the substitution pattern.[2]

Synthesis and Purification

The synthesis of 2,6-dimethylstyrene is not trivial due to the potential for side reactions and the need to control regioselectivity. A robust and logical multi-step approach starting from 1,3-dimethylbenzene (m-xylene) is outlined below. This method leverages classic, well-understood organic transformations.

Synthetic Workflow Overview

The chosen pathway involves three main steps: (1) Friedel-Crafts acylation to install a two-carbon chain, (2) reduction of the resulting ketone to a secondary alcohol, and (3) dehydration of the alcohol to form the target alkene (vinyl group).

Caption: A three-step synthesis pathway for 2,6-dimethylstyrene from m-xylene.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene

-

Objective: To introduce an acetyl group onto the m-xylene ring at the C2 position.

-

Methodology:

-

To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in a dry, inert solvent (e.g., dichloromethane), add acetyl chloride (1.0 eq.) dropwise.

-

After stirring for 15 minutes, add 1,3-dimethylbenzene (1.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-(2,6-dimethylphenyl)ethan-1-one.

-

-

Expertise & Causality: The methyl groups are ortho-, para-directing activators. Acylation at the C4 position is sterically favored, but acylation at the C2 position, while sterically hindered, also occurs. The choice of solvent and temperature can influence the isomeric ratio. A non-polar solvent like dichloromethane is standard. Careful quenching is critical to hydrolyze the aluminum complexes and avoid violent exothermic reactions.

Step 2: Reduction of 1-(2,6-Dimethylphenyl)ethan-1-one

-

Objective: To selectively reduce the ketone functionality to a secondary alcohol without affecting the aromatic ring.

-

Methodology:

-

Dissolve the crude ketone from Step 1 in methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling the effervescence.

-

Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess NaBH₄.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and evaporate the solvent.

-

-

Expertise & Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without reducing the aromatic ring. It is a much safer and more convenient choice than stronger reducing agents like lithium aluminum hydride (LAH) for this transformation.

Step 3: Dehydration of 1-(2,6-Dimethylphenyl)ethan-1-ol

-

Objective: To eliminate water from the alcohol to form the desired alkene (vinyl group).

-

Methodology:

-

Combine the crude alcohol from Step 2 with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture, allowing the product to distill out as it forms (if boiling point allows) or heat under reflux. The reaction progress can be monitored by observing water formation.

-

After completion, cool the mixture, dilute with water, and extract the product into a non-polar solvent like hexane.

-

Wash the organic layer with sodium bicarbonate solution to remove residual acid.

-

Dry the solution, add a polymerization inhibitor (e.g., 4-tert-butylcatechol, ~0.1%), and purify by vacuum distillation.

-

-

Expertise & Causality: This is a classic E1 elimination reaction. The protonated alcohol forms a good leaving group (water), generating a secondary carbocation which then eliminates a proton to form the alkene. Using a distillation setup to remove the product as it forms drives the equilibrium towards the product side, maximizing yield. The addition of an inhibitor is crucial to prevent spontaneous polymerization of the final product during purification and storage.[7]

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2,6-dimethylstyrene is a fascinating case study in steric effects.

Polymerization Behavior

While styrene readily undergoes polymerization, the two ortho-methyl groups in 2,6-dimethylstyrene provide significant steric bulk around the vinyl group. This steric hindrance dramatically reduces its rate of homopolymerization compared to styrene or less substituted dimethylstyrenes.[10]

-

Trustworthiness: This reluctance to homopolymerize is a self-validating property. Attempts to polymerize 2,6-dimethylstyrene under standard radical conditions (e.g., with AIBN or BPO) will result in significantly lower yields and/or lower molecular weight polymers compared to styrene under identical conditions.

-

Significance: This property makes it a candidate for copolymerization with more reactive monomers to introduce specific properties like increased glass transition temperature (Tg) or altered thermal stability into the final polymer. It can act as a "steric regulator" in copolymer chains.

Reactions of the Vinyl Group

The vinyl group remains the most reactive site for addition reactions.

-

Reduction: The double bond can be readily saturated via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield 1-ethyl-2,6-dimethylbenzene. This is a standard method for converting styrenic compounds to their corresponding alkylbenzene derivatives.[10]

-

Electrophilic Addition: The vinyl group will undergo addition reactions with electrophiles like halogens (e.g., Br₂) or hydrogen halides (HBr). The regioselectivity will follow Markovnikov's rule, with the electrophile adding to the terminal carbon and the nucleophile adding to the benzylic carbon to form the more stable benzylic carbocation intermediate.

Reactions of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is possible but is complicated by the interplay of directing effects and severe steric hindrance. The vinyl group and the two methyl groups are all activating and ortho-, para-directing. The C4 position (para to the vinyl group) is the most electronically activated and sterically accessible site for substitution. However, reactions at the C3 and C5 positions are also possible, though less favored.

Applications in Research and Drug Development

While not a common scaffold in pharmaceuticals, 2,6-dimethylstyrene serves as a valuable tool for researchers:

-

Monomer for Specialty Polymers: Its primary application is in polymer science for the synthesis of specialty copolymers where controlled steric bulk is desired.

-

Organic Synthesis Intermediate: It can serve as a starting material for more complex molecules where the 2,6-dimethylphenyl scaffold is required. The vinyl group provides a handle for further functionalization.

-

Mechanistic Studies: It is an excellent model compound for studying the impact of steric hindrance on reaction rates and mechanisms, particularly in polymerization and electrophilic substitution.

References

-

PubChem. (n.d.). 2,6-Dimethylstyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,6-Dimethylstyrene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethyl styrene. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,6-Dimethylstyrene | C10H12 | CID 16266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylstyrene | SIELC Technologies [sielc.com]

- 4. 2039-90-9 1,3-Dimethyl-2-vinylbenzene, stabilized with TBC AKSci Y8170 [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2039-90-9 Cas No. | 1,3-dimethyl-2-vinylbenzene | Matrix Scientific [matrixscientific.com]

- 7. 2,6-Dimethylstyrene | 2039-90-9 | FD66050 | Biosynth [biosynth.com]

- 8. 2,6-DIMETHYLSTYRENE CAS#: 2039-90-9 [chemicalbook.com]

- 9. 2,6-dimethyl styrene, 2039-90-9 [thegoodscentscompany.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Dimethylstyrene (CAS 2039-90-9)

Foreword: Understanding 2,6-Dimethylstyrene

2,6-Dimethylstyrene, also known as 2-ethenyl-1,3-dimethylbenzene, is a substituted aromatic hydrocarbon of significant interest in polymer chemistry and material science.[1] Its unique structure, featuring two methyl groups positioned ortho to the vinyl group, imparts considerable steric hindrance. This structural feature profoundly influences its reactivity, particularly its polymerization behavior, setting it apart from its isomers and the parent compound, styrene. This guide provides a comprehensive technical overview of its chemical and physical properties, established and theoretical synthesis routes, polymerization characteristics, potential applications, and essential safety protocols. The insights herein are synthesized from established chemical principles and experimental data to provide a robust resource for professionals in the field.

Section 1: Core Properties and Characterization

A foundational understanding of a monomer begins with its physicochemical properties. These parameters dictate its handling, reaction conditions, and the characteristics of its resultant polymers.

Physical and Chemical Properties

The fundamental properties of 2,6-Dimethylstyrene are summarized below. This data is critical for experimental design, from solvent selection to purification methodologies.

| Property | Value | Source(s) |

| CAS Number | 2039-90-9 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂ | [1][2][5] |

| Molecular Weight | 132.21 g/mol | [2][3][6] |

| Appearance | Clear, colorless liquid | [7] |

| Boiling Point | ~184.3 - 189.15 °C at 760 mmHg | [1][2][8] |

| Melting Point | -38.6 °C | [7][8] |

| Density | ~0.901 g/cm³ | [1][8] |

| Refractive Index | ~1.5330 | [8] |

| Flash Point | 56.8 - 63 °C | [1][2][7] |

| Solubility | Soluble in water (35.29 mg/L @ 25 °C, est.) | [2] |

| Storage | Sealed in dry, 2-8 °C, often stabilized with 4-tert-butylcatechol | [3][5] |

Spectroscopic Data

Spectroscopic analysis is essential for structural verification and purity assessment. Key spectral data for 2,6-Dimethylstyrene are available from public databases.[6]

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the primary tool for confirming the molecular structure. Spectra are available in databases like SpectraBase for reference.[6]

-

Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z 132) and provides a characteristic fragmentation pattern, with major peaks often observed at m/z 117 and 115.[6]

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, including C=C stretching from the vinyl group and aromatic C-H bonds.[6]

Section 2: Synthesis Methodologies

The synthesis of substituted styrenes can be achieved through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are two robust protocols applicable to the synthesis of 2,6-Dimethylstyrene.

Pathway 1: Dehydration of 2,6-Dimethylphenyl-ethanols

The acid-catalyzed dehydration of an appropriate alcohol is a direct and common method for alkene synthesis.[9][10][11] The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[10][11]

Causality: The use of a strong, non-nucleophilic acid like sulfuric acid is crucial. The acid protonates the hydroxyl group, converting it into a good leaving group (water).[9] Heat is applied to overcome the activation energy for the elimination step. The mechanism may be susceptible to carbocation rearrangements, although in this specific symmetric case, it is less of a concern.[10][12]

-

Setup: To a round-bottom flask equipped with a distillation apparatus, add 1-(2,6-dimethylphenyl)ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) while cooling the flask in an ice bath.

-

Reaction: Heat the mixture to a temperature sufficient to facilitate both dehydration and distillation of the product as it forms (typically >150°C).[13] This leverages Le Châtelier's principle to drive the reaction to completion.

-

Workup: Collect the distillate, which will contain 2,6-Dimethylstyrene and water. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and purify by vacuum distillation to yield pure 2,6-Dimethylstyrene.

Caption: Workflow for the synthesis of 2,6-Dimethylstyrene via alcohol dehydration.

Pathway 2: The Wittig Reaction

The Wittig reaction is a highly reliable method for creating a carbon-carbon double bond by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[14] This pathway offers excellent regioselectivity. For 2,6-Dimethylstyrene, the reaction would involve 2,6-dimethylbenzaldehyde and methylenetriphenylphosphorane.

Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[15] The synthesis of the ylide requires a strong base (like n-butyllithium) to deprotonate the phosphonium salt, as the adjacent C-H bond is only moderately acidic.[16] The use of a non-stabilized ylide (derived from methyltriphenylphosphonium bromide) typically favors the formation of the Z-alkene, though this is irrelevant for a terminal alkene.[14]

-

Ylide Preparation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The formation of the orange/red ylide indicates a successful reaction.[17]

-

Stir the mixture at 0°C for 30 minutes.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2,6-dimethylbenzaldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide.

-

Purify via column chromatography on silica gel to isolate the 2,6-Dimethylstyrene.

-

Section 3: Polymerization Behavior and Challenges

The polymerization of 2,6-Dimethylstyrene is non-trivial and presents a fascinating case study in steric effects on monomer reactivity.

Steric Hindrance and Polymerizability

Early studies reported that 2,6-dimethylstyrene does not readily polymerize to form high molecular weight products under conditions that are effective for other styrene isomers like 2,4- and 2,5-dimethylstyrene.[18] This reluctance is attributed to the significant steric hindrance imposed by the two ortho-methyl groups, which impedes the approach of the monomer to the growing polymer chain end.

Insight: While homopolymerization is challenging, this does not preclude its use in copolymerizations or as a component in polymer blends where its unique properties can be leveraged.

Potential Polymerization Mechanisms

Cationic polymerization is a common method for styrenic monomers.[19] For substituted styrenes like p-methylstyrene, controlled or "living" polymerizations can be achieved using specific initiating systems and the addition of a proton scavenger, such as 2,6-di-tert-butylpyridine (DTBP).[20][21]

Hypothesized Application: A similar approach could be attempted for 2,6-Dimethylstyrene. An initiating system such as Cumyl chloride/SnCl₄ in an ionic liquid or a traditional solvent could be employed.[20][21] The addition of DTBP would be critical to prevent side reactions and uncontrolled initiation.[20] However, the steric bulk would likely lead to a significantly lower propagation rate compared to less hindered styrenes.

Caption: General mechanism for the cationic polymerization of a styrenic monomer.

While a common industrial process for styrene, bulk or suspension free-radical polymerization of 2,6-Dimethylstyrene is expected to be inefficient for forming high polymers due to the aforementioned steric hindrance.[18][22] The bulky methyl groups shield the vinyl double bond, making radical attack and subsequent chain propagation difficult.

Section 4: Applications in Polymer Blends

While the homopolymer of 2,6-Dimethylstyrene is not commercially prevalent, its structural motifs are highly relevant in the context of advanced polymer blends. The polymer poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance engineering thermoplastic.[23] PPO is renowned for its high glass transition temperature (Tg ≈ 220 °C), chemical resistance, and mechanical strength.[23]

A key application area is in blends with polystyrene (PS). PPO and PS are miscible across all compositions, and their blends (commercially known as Noryl®) are of immense industrial importance.[23][24][25] These blends synergistically combine the high-temperature performance of PPO with the easy processability of PS.

Relevance: By analogy, incorporating 2,6-Dimethylstyrene as a comonomer into polystyrene-based systems could be a strategy to enhance the thermal and mechanical properties of the final material. Copolymers containing 2,6-dimethylstyrene units could exhibit improved miscibility with PPO, offering a pathway to tailor the performance of ternary blend systems for specialized applications.[26][27][28]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of 2,6-Dimethylstyrene is paramount. The following information is derived from safety data sheets (SDS).[3][7][29]

| Hazard Type | GHS Information | Precautionary Measures (P-Statements) |

| Physical Hazard | H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P240/241/242/243: Grounding and precautionary measures against static discharge. |

| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing vapors. P280: Wear protective gloves, eye protection, and face protection. P304+P340: IF INHALED: Remove person to fresh air. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Signal Word: Danger | P403+P235: Store in a well-ventilated place. Keep cool. P405: Store locked up. |

| Disposal | - | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

First Aid:

-

Inhalation: Move to fresh air; consult a doctor if symptoms persist.[7][29]

-

Eye Contact: Rinse opened eye for several minutes under running water.[29]

References

-

2,6-dimethyl styrene, 2039-90-9. The Good Scents Company. [Link]

-

Chemical Properties of Benzene, 2-ethenyl-1,3-dimethyl- (CAS 2039-90-9). Cheméo. [Link]

-

2,6-Dimethylstyrene | C10H12 | CID 16266. PubChem, National Center for Biotechnology Information. [Link]

-

Cationic polymerization of p-methylstyrene in selected ionic liquids and polymerization mechanism. Polymer Chemistry, RSC Publishing. [Link]

- Dimethylstyrene polymers and process of producing same.

-

Safety data sheet. CPAChem. [Link]

-

In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). ScienceDirect. [Link]

-

In situ preparation of blends of polystyrene and poly (2,6-dimethyl-1,4-phenylene ether). Pure. [Link]

- Dehydration of alpha-methylbenzyl alcohol.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. CNR-IRIS. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

What is the minor organic product resulting from 2,6-dimethyl-4-heptanol + sulfuric acid + heat?. Homework.Study.com. [Link]

-

2,6-Dimethylstyrene. SIELC Technologies. [Link]

-

Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. MDPI. [Link]

-

Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Semantic Scholar. [Link]

-

Dehydration of Alcohols | Synthesis of Alkenes. YouTube. [Link]

-

Dynamic mechanical properties of polystyrene‐based block copolymers blended with poly(2,6‐dimethyl‐1,4‐phenylene oxide). ResearchGate. [Link]

-

Phase behavior of blends of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene/poly( o-chlorostyrene- co. ResearchGate. [Link]

-

Poly(2,6-dimethyl-1,4-phenylene oxide) Blended with Poly (vinylbenzyl chloride). DTIC. [Link]

- Process for the polymerization of styrene.

-

Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube. [Link]

-

Dehydration of Alcohols (Elimination, Forms Alkenes). YouTube. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,6-dimethyl styrene, 2039-90-9 [thegoodscentscompany.com]

- 3. 2,6-Dimethylstyrene | 2039-90-9 [sigmaaldrich.com]

- 4. 2,6-DIMETHYLSTYRENE | 2039-90-9 [chemicalbook.com]

- 5. 2,6-Dimethylstyrene | 2039-90-9 | FD66050 | Biosynth [biosynth.com]

- 6. 2,6-Dimethylstyrene | C10H12 | CID 16266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2,6-DIMETHYLSTYRENE CAS#: 2039-90-9 [chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. US3658928A - Dehydration of alpha-methylbenzyl alcohol - Google Patents [patents.google.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]

- 19. Cationic polymerization of p-methylstyrene in selected ionic liquids and polymerization mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. WO2011069983A1 - Process for the polymerization of styrene - Google Patents [patents.google.com]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. cpsm.kpi.ua [cpsm.kpi.ua]

- 25. researchgate.net [researchgate.net]

- 26. cpsm.kpi.ua [cpsm.kpi.ua]

- 27. iris.cnr.it [iris.cnr.it]

- 28. researchgate.net [researchgate.net]

- 29. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of 2,6-Dimethylstyrene (CAS No. 2039-90-9). As a key intermediate in organic synthesis and polymer chemistry, a thorough understanding of its characteristics is crucial for its effective and safe application in research and development.

Chemical Identity and Molecular Structure

2,6-Dimethylstyrene, also known as 2-ethenyl-1,3-dimethylbenzene, is an aromatic hydrocarbon.[1] Its structure consists of a benzene ring substituted with a vinyl group and two methyl groups at positions 2 and 6. This specific arrangement of substituents influences its reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-ethenyl-1,3-dimethylbenzene | [1] |

| CAS Number | 2039-90-9 | [1] |

| Molecular Formula | C₁₀H₁₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| SMILES | CC1=C(C(=CC=C1)C)C=C | [1][2] |

| InChI Key | OWRKXOZFTROHSH-UHFFFAOYSA-N | [3][4] |

Below is a diagram illustrating the workflow for identifying and characterizing 2,6-Dimethylstyrene.

Caption: Workflow for the identification and characterization of 2,6-Dimethylstyrene.

Physicochemical Properties

The physical state of 2,6-Dimethylstyrene under standard conditions is a liquid oil.[3][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Density | 0.9010 g/cm³ | [5] |

| Boiling Point | 184.33 °C @ 760.00 mm Hg (estimated) | [6] |

| Flash Point | 56.8 °C (134.0 °F) TCC (estimated) | [6][7] |

| Refractive Index | 1.5330 | [5] |

| Vapor Pressure | 1.008 mmHg @ 25.00 °C (estimated) | [6] |

| logP (o/w) | 3.915 (estimated) | [6] |

Solubility: 2,6-Dimethylstyrene is sparingly soluble in water, with an estimated solubility of 35.29 mg/L at 25 °C.[6] It is soluble in chloroform and methanol.[5]

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for the verification of the molecular structure of 2,6-Dimethylstyrene.

-

Mass Spectrometry (GC-MS): The mass spectrum of 2,6-Dimethylstyrene shows a molecular ion peak corresponding to its molecular weight. Key fragmentation peaks can be observed, with the top peak at m/z 117 and the second highest at m/z 132.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for 2,6-Dimethylstyrene, providing detailed information about the hydrogen and carbon environments within the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretches from the aromatic ring and the vinyl group.[1]

The following diagram outlines a typical experimental workflow for obtaining and analyzing spectral data for 2,6-Dimethylstyrene.

Caption: Experimental workflow for the spectral analysis of 2,6-Dimethylstyrene.

Safety, Handling, and Storage

Hazard Identification: 2,6-Dimethylstyrene is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

Precautionary Measures:

-

Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[9][10][11] Avoid breathing mist, vapors, or spray.[9][10] Use only in a well-ventilated area.[8][11] Keep away from heat, sparks, open flames, and hot surfaces.[10][11]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[9][11] If inhaled, remove the person to fresh air.[9][11] If swallowed, seek immediate medical assistance.[10]

-

Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish a fire.[10]

Storage: Store in a well-ventilated place and keep the container tightly closed.[11] Recommended storage temperature is between 2-8°C.[3] Some commercial preparations are stabilized with 0.1% 4-tert-butylcatechol.[2]

References

-

2,6-dimethyl styrene, 2039-90-9 - The Good Scents Company. [Link]

-

2,6-Dimethylstyrene | C10H12 | CID 16266 - PubChem. [Link]

-

Safety data sheet - CPAChem. [Link]

-

2,6-Dimethylstyrene - SIELC Technologies. [Link]

Sources

- 1. 2,6-Dimethylstyrene | C10H12 | CID 16266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylstyrene | 2039-90-9 | FD66050 | Biosynth [biosynth.com]

- 3. 2,6-Dimethylstyrene | 2039-90-9 [sigmaaldrich.com]

- 4. 2,6-Dimethylstyrene | SIELC Technologies [sielc.com]

- 5. 2,6-DIMETHYLSTYRENE CAS#: 2039-90-9 [chemicalbook.com]

- 6. 2,6-dimethyl styrene, 2039-90-9 [thegoodscentscompany.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,6-Dimethylstyrene: Structure, Properties, and Reactivity

This guide provides a comprehensive technical overview of 2,6-dimethylstyrene, a substituted aromatic hydrocarbon of significant interest to researchers in polymer science, materials science, and organic synthesis. We will delve into its core physicochemical properties, Spectroscopic profile, synthesis, and unique reactivity, which is dominated by the steric influence of its ortho-methyl groups. This document is intended for professionals in research and development, offering field-proven insights into the handling and application of this compound.

Core Molecular and Physical Properties

2,6-Dimethylstyrene, also known by its IUPAC name 2-ethenyl-1,3-dimethylbenzene, is an organic compound that belongs to the family of substituted styrenes.[1] Its fundamental identity is defined by its molecular formula and weight, which are the basis for all stoichiometric and analytical characterizations.

Molecular Formula and Weight

The chemical structure of 2,6-dimethylstyrene consists of a benzene ring substituted with a vinyl group and two methyl groups at the ortho positions (carbons 2 and 6) relative to the vinyl substituent. This arrangement leads to the following core identifiers:

The molecular weight is a critical parameter for all quantitative experimental work, from calculating molar equivalents in a synthesis to interpreting mass spectrometry data. Several sources provide slight variations on this value (132.21 g/mol or 132.202 g/mol ), which are attributable to differences in isotopic abundance calculations but are practically interchangeable for laboratory use.[2][4]

Physicochemical Data Summary

Quantitative data for 2,6-dimethylstyrene are summarized in the table below for ease of reference. These properties are essential for planning experiments, particularly regarding purification methods (distillation) and safety protocols.

| Property | Value | Source(s) |

| CAS Number | 2039-90-9 | [1][4] |

| IUPAC Name | 2-ethenyl-1,3-dimethylbenzene | [1] |

| Synonyms | 1,3-Dimethyl-2-vinylbenzene | [1][2] |

| Appearance | Liquid | [4] |

| Density | 0.893 g/cm³ | [2] |

| Boiling Point | 184.3 °C (at 760 mmHg) | [2][5] |

| Flash Point | 56.8 °C | [2] |

| Molecular Weight | 132.20 g/mol | [1][3] |

Synthesis of 2,6-Dimethylstyrene

The synthesis of 2,6-dimethylstyrene is most commonly achieved via the Wittig reaction, a robust and versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[6] In this case, the logical precursor is 2,6-dimethylacetophenone. The causality behind this choice is the commercial availability of the ketone and the high efficiency of the Wittig reaction for converting carbonyls into vinyl groups.

Proposed Synthesis Workflow: Wittig Olefination

The following diagram illustrates the two-stage workflow for a typical laboratory-scale synthesis.

Caption: Workflow for the synthesis of 2,6-dimethylstyrene via Wittig reaction.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the ylide is visually indicated by a color change, and the final product's identity is confirmed via spectroscopic analysis as described in Section 3.

-

Ylide Preparation:

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) and stir to suspend the salt.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A distinct color change (typically to deep orange or yellow) confirms the formation of the ylide.

-

Stir the resulting ylide solution at 0°C for 30-60 minutes.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2,6-dimethylacetophenone (1.0 eq) in anhydrous THF.

-

Slowly add the ketone solution to the stirring ylide solution at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purify the crude oil via flash column chromatography on silica gel (eluting with hexanes) or by vacuum distillation to yield the pure liquid product.

-

Spectroscopic Characterization

Characterization is essential to confirm the identity and purity of the synthesized 2,6-dimethylstyrene. The expected spectroscopic data are directly correlated to its C₁₀H₁₂ formula and unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information.[7]

-

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals:

-

A complex multiplet for the vinyl group protons (–CH=CH₂), typically between δ 5.0 and 7.0 ppm. The internal proton (–CH=) will be a doublet of doublets.

-

A multiplet for the aromatic protons on the benzene ring, expected around δ 7.0-7.2 ppm.

-

A sharp singlet for the six protons of the two equivalent methyl groups (–CH₃), deshielded by the aromatic ring to approximately δ 2.3 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, corresponding to the 8 non-equivalent carbon atoms in the molecule:

-

Signals for the two vinyl carbons (C=C H₂ and C H=CH₂).

-

Four signals for the aromatic carbons, including the two substituted carbons attached to the methyl and vinyl groups.

-

One signal for the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[7]

-

~3080 cm⁻¹: C-H stretching from the vinyl group.

-

~2950-2850 cm⁻¹: C-H stretching from the methyl groups.

-

~1630 cm⁻¹: C=C stretching of the vinyl group.

-

~1600 & 1480 cm⁻¹: C=C stretching within the aromatic ring.

-

~990 & 910 cm⁻¹: Out-of-plane C-H bending ("wag") of the vinyl group, which are highly characteristic of a monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): A strong peak at m/z = 132, corresponding to the molecular weight of C₁₀H₁₂.[1]

-

Major Fragment: A significant peak at m/z = 117, corresponding to the loss of a methyl group ([M-15]⁺), which forms a stable benzylic cation.

Reactivity and Polymerization Behavior: The Role of Steric Hindrance

The most defining characteristic of 2,6-dimethylstyrene from a polymer science perspective is its profound resistance to homopolymerization under standard free-radical conditions. This is a direct consequence of its molecular structure.

Steric Hindrance in Homopolymerization

The two methyl groups in the ortho positions to the vinyl group create significant steric bulk. This bulk physically blocks the approach of another monomer to the growing polymer chain's radical end. The transition state required for propagation is energetically unfavorable, thus inhibiting chain growth. Research has demonstrated that unlike the 2,4- and 2,5-dimethylstyrene isomers, 2,6-dimethylstyrene fails to produce high molecular weight polymers. This insight is critical for any researcher considering its use as a primary monomer.

Caption: Steric hindrance from ortho-methyl groups blocks monomer approach.

Copolymerization Potential

While homopolymerization is unfavorable, 2,6-dimethylstyrene can participate in copolymerization reactions, particularly with less hindered monomers like styrene.[8] In such cases, the 2,6-dimethylstyrene unit can be incorporated into a polymer backbone, albeit typically at a lower frequency than the comonomer. This allows for the synthesis of specialty copolymers where the bulky dimethylphenyl groups can be used to modify the final polymer's properties, such as its glass transition temperature (Tg), thermal stability, or refractive index.

Protocol: Free-Radical Copolymerization with Styrene

-

Setup: In a Schlenk flask, combine 2,6-dimethylstyrene and styrene in the desired molar ratio (e.g., 1:5).

-

Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (e.g., 0.1 mol% relative to total monomers).

-

Reaction: Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which inhibits radical polymerization.

-

Heating: Heat the sealed flask in an oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).

-

Termination & Precipitation: After several hours (or until the desired conversion is reached, noted by increased viscosity), cool the reaction to room temperature. Dilute the viscous solution with a small amount of THF and precipitate the resulting copolymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The composition of the copolymer can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to each monomer unit.

Applications and Research Relevance

Direct applications of 2,6-dimethylstyrene in drug development are not prominent. However, its unique properties make it a valuable tool for researchers and scientists in adjacent fields:

-

Model Compound: It serves as an excellent model compound for studying the effects of steric hindrance on polymerization kinetics and reaction mechanisms.

-

Specialty Copolymers: Its use in copolymerization allows for the creation of materials with tailored thermal and mechanical properties. Polymers incorporating 2,6-dimethylstyrene units could find use in advanced materials applications where high thermal stability is required. For instance, it has been explored in blends with poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic.[9]

-

Organic Synthesis: As a functionalized building block, it can be used in the synthesis of more complex molecules where a 2,6-dimethylphenyl moiety is desired.

Safety and Handling

2,6-Dimethylstyrene is classified as a skin and eye irritant and may cause respiratory irritation.[2]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[1] The commercial product is often stabilized with a small amount of an inhibitor like 4-tert-butylcatechol to prevent unwanted reactions during storage.[3]

-

Fire Safety: It is a combustible liquid.[1] Use carbon dioxide, dry chemical, or foam extinguishers.

References

-

PubChem. (n.d.). 2,6-Dimethylstyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethyl styrene. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 2,6-Dimethylstyrene. Retrieved from [Link]

- Schwartzman, L. H., & Corson, B. B. (1954). Steric Hindrance. I. 2,6-Dimethylacetophenone and 2,6-Dimethylstyrene. Journal of the American Chemical Society, 76(3), 781–782.

-

Nelissen, L., et al. (n.d.). In situ preparation of blends of polystyrene and poly(2,6-dimethyl-1,4-phenylene ether). ScienceDirect. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Gorshkov, G., et al. (2020). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

- Metcalfe, A. S., & Torkelson, J. M. (1995). Phase Behavior in Copolymer Blends: Poly(2,6-dimethyl-1,4-phenylene oxide) and Halogen-Substituted Styrene Copolymers. Macromolecules, 28(1), 274-287.

-

CPAChem. (n.d.). Safety data sheet 2,5-Dimethylstyrene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

- Nelissen, L., Meuldijk, J., & Drinkenburg, A. A. H. (1994). In situ preparation of blends of polystyrene and poly(2,6-dimethyl-1,4-phenylene ether). Polymer, 35(24), 5263-5269.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. cpachem.com [cpachem.com]

- 3. 2,6-Dimethylstyrene | 2039-90-9 | FD66050 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chemrxiv.org [chemrxiv.org]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethylstyrene

Introduction

In the landscape of chemical research and development, particularly in polymer chemistry and pharmaceutical synthesis, the unambiguous structural confirmation of organic molecules is paramount. 2,6-Dimethylstyrene (C₁₀H₁₂) is a substituted aromatic hydrocarbon whose utility as a monomer and synthetic intermediate necessitates rigorous analytical characterization. The steric hindrance introduced by the two ortho-methyl groups significantly influences its electronic properties and reactivity, making a detailed understanding of its structure essential.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2,6-Dimethylstyrene: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative is grounded in field-proven insights, explaining not just the data but the causality behind experimental choices and spectral interpretation.

Molecular Structure of 2,6-Dimethylstyrene

Caption: Predicted ¹H NMR assignments for 2,6-Dimethylstyrene.

¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry, 2,6-Dimethylstyrene is expected to show 8 distinct signals instead of 10.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 138.0 | C -vinyl (ipso) | Quaternary aromatic carbon attached to the vinyl group. |

| ~ 136.5 | C -CH₃ (ortho) | Quaternary aromatic carbons attached to the methyl groups (2 equivalent carbons). |

| ~ 135.5 | -C H=CH₂ | Alpha-vinylic carbon, deshielded by the aromatic ring. |

| ~ 128.0 | Ar-C H (para) | Aromatic methine carbon at the 4-position. |

| ~ 127.5 | Ar-C H (meta) | Aromatic methine carbons at the 3- and 5-positions (2 equivalent carbons). |

| ~ 115.0 | -CH=C H₂ | Beta-vinylic carbon. |

| ~ 21.0 | Ar-C H₃ | Methyl carbons (2 equivalent carbons). |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Causality in Experimental Choices

For a liquid sample like 2,6-Dimethylstyrene, the Attenuated Total Reflectance (ATR) technique is superior to traditional transmission methods using salt plates. [1]ATR requires minimal sample preparation (a single drop), is non-destructive, and provides high-quality, reproducible spectra without the interference of solvent bands or the cumbersome polishing of KBr plates.

Trustworthiness: A Self-Validating Protocol for ATR-FTIR Acquisition

Experimental Protocol:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent like isopropanol and a soft wipe, then allow it to dry completely. Run a background spectrum of the empty crystal. This is a critical step as it subtracts the IR absorbance of the atmosphere (CO₂ and H₂O) from the final sample spectrum.

-

Sample Application: Place one to two drops of 2,6-Dimethylstyrene directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and soft tissue.

IR Spectrum: Analysis and Interpretation

The IR spectrum of 2,6-Dimethylstyrene is characterized by absorptions corresponding to its aromatic, vinylic, and aliphatic C-H bonds, as well as C=C double bonds. [2][3] Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic C-H |

| 2980 - 2850 | C-H Stretch | Methyl (CH₃) group C-H |

| ~ 1630 | C=C Stretch | Vinylic C=C double bond |

| ~ 1600, 1470 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~ 990, 910 | C-H Bend | Vinylic (=C-H) out-of-plane bending |

| ~ 770 | C-H Bend | Aromatic (Ar-H) out-of-plane bending for 1,2,3-trisubstituted ring |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common high-energy technique that generates a characteristic and reproducible fragmentation pattern, acting as a molecular fingerprint.

Expertise & Experience: Causality in Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing a volatile, thermally stable compound like 2,6-Dimethylstyrene. The GC separates the analyte from any impurities before it enters the mass spectrometer, ensuring the resulting mass spectrum is of a pure compound. An EI source operating at a standard 70 eV is used to ensure that fragmentation patterns are consistent and comparable to established spectral libraries. [1]

Trustworthiness: A Self-Validating Protocol for GC-MS Acquisition

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of 2,6-Dimethylstyrene (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Set to a temperature of 250°C.

-

Column: Use a standard nonpolar column (e.g., DB-5ms).

-

Oven Program: Begin at 50°C, hold for 1 minute, then ramp at 10-15°C/min to 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Mass Spectrum: Analysis and Fragmentation

The mass spectrum of 2,6-Dimethylstyrene is expected to show a clear molecular ion peak and characteristic fragment ions resulting from the cleavage of benzylic bonds. The data from PubChem confirms the key fragments. [1] Principal Mass Spectrum Fragments

| m/z | Ion | Proposed Structure / Loss |

|---|---|---|

| 132 | [C₁₀H₁₂]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₉H₉]⁺ | [M - CH₃]⁺: Loss of a methyl radical |

| 115 | [C₉H₇]⁺ | [M - CH₃ - H₂]⁺: Loss of H₂ from the m/z 117 fragment |

The fragmentation pathway is initiated by the loss of a single electron to form the molecular ion at m/z 132. The most favorable subsequent fragmentation is the cleavage of a benzylic C-C bond to lose a methyl radical (•CH₃), forming a highly stable, resonance-delocalized cation at m/z 117. This is the base peak in the spectrum.

Caption: Proposed EI-MS fragmentation pathway for 2,6-Dimethylstyrene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 2,6-Dimethylstyrene, the conjugated system of the aromatic ring and the vinyl group gives rise to characteristic π → π* transitions.

Expertise & Experience: Causality in Experimental Choices

A non-polar solvent like hexane or cyclohexane is preferred for UV-Vis analysis of aromatic hydrocarbons. These solvents do not have their own UV absorption in the analytical range (>200 nm) and minimize solute-solvent interactions, which can sharpen the vibrational fine structure of the absorption bands.

Trustworthiness: A Self-Validating Protocol for UV-Vis Acquisition

Experimental Protocol:

-